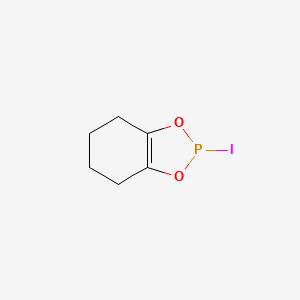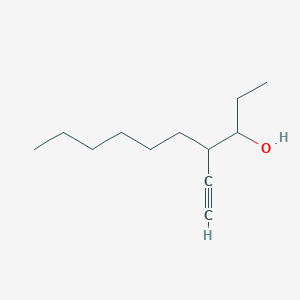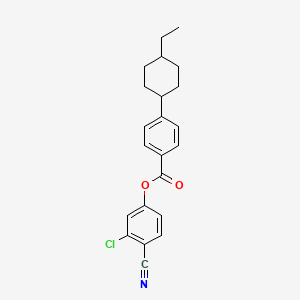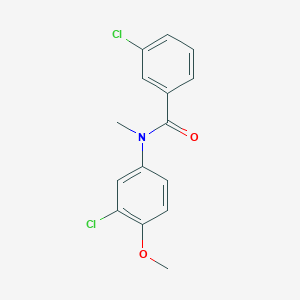
N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is an organosilicon compound characterized by the presence of a cyclohexene ring and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of cyclohex-2-en-1-ylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Cyclohex-2-en-1-ylamine+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and maintaining strict control over reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanamine derivatives.
Aplicaciones Científicas De Investigación
N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mecanismo De Acción
The mechanism of action of N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes or interaction with hydrophobic sites on proteins. The cyclohexene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohex-2-en-1-yl-2-methyl-aniline
- N-Cyclohex-2-en-1-yl-N-ethyl-aniline
- N-(Cyclohex-2-en-1-yl)-2,4-dimethoxyaniline
Uniqueness
N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both a cyclohexene ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90014-17-8 |
|---|---|
Fórmula molecular |
C12H27NSi2 |
Peso molecular |
241.52 g/mol |
Nombre IUPAC |
N,N-bis(trimethylsilyl)cyclohex-2-en-1-amine |
InChI |
InChI=1S/C12H27NSi2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h8,10,12H,7,9,11H2,1-6H3 |
Clave InChI |
FWZGHKVQLGNIIN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(C1CCCC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)





![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)

![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)
![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
